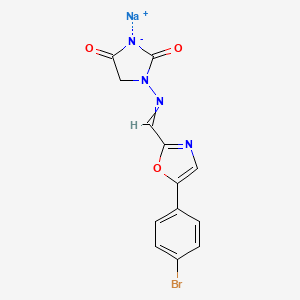

Azumolene (sodium salt)

Description

Ryanodine (B192298) Receptor (RyR) Modulation by Azumolene (B1235849)

The principal target of azumolene is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR), an intracellular calcium store. nih.govresearchgate.net By modulating RyR activity, azumolene effectively controls the amount of calcium available in the cytoplasm to trigger muscle contraction. nih.gov

There are three main isoforms of the ryanodine receptor in mammals: RyR1, RyR2, and RyR3. nih.gov RyR1 is the predominant isoform in skeletal muscle, while RyR2 is primarily found in cardiac muscle, and RyR3 is expressed in various tissues, including the brain and smooth muscle. nih.govportlandpress.com

Research indicates that azumolene exhibits selectivity for certain RyR subtypes. Its biological activity is primarily conferred through the inhibition of RyR1 and RyR3, with a notable lack of effect on RyR2. nih.govgoogle.com This isoform selectivity is significant, as it suggests that azumolene can target skeletal muscle without directly impacting cardiac muscle function. Studies have shown that both dantrolene (B1669809) and azumolene significantly inhibit heterologously expressed RyR3, and this inhibition is comparable to their effect on RyR1. researchgate.net This is consistent with findings that dantrolene can decrease calcium release from intracellular stores in central neurons, which predominantly express RyR3. researchgate.net

Azumolene functions as a muscle relaxant by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle. ncats.iomedkoo.comcaymanchem.com This inhibition is a direct consequence of its interaction with the RyR channels. nih.gov By binding to and modulating these channels, azumolene reduces the efflux of Ca2+ from the SR into the myoplasm, the cytoplasm of a muscle fiber. This reduction in intracellular calcium availability directly interferes with the excitation-contraction coupling process, leading to muscle relaxation.

"Calcium sparks" are localized, transient releases of Ca2+ from the SR through a small cluster of RyR channels. researchgate.netnih.gov They are the fundamental events of SR calcium release. Studies on permeabilized frog skeletal muscle fibers have provided detailed insights into how azumolene affects these events.

Application of azumolene leads to a dose-dependent suppression of the frequency of spontaneous Ca2+ sparks. nih.govresearchgate.net However, it does not systematically alter the spatiotemporal properties of the sparks that do occur, such as their amplitude or duration. nih.gov This suggests that azumolene primarily decreases the probability of RyR channels opening to initiate a spark, rather than affecting the characteristics of the calcium release once a spark is initiated. nih.govresearchgate.net

| Azumolene Concentration (µM) | Effect on Ca2+ Spark Frequency | Effect on Ca2+ Spark Properties |

| 0.0001 to 10 | Dose-dependent suppression | No systematic dose-dependent effects |

Data from studies on permeabilized frog skeletal muscle fibers. nih.govresearchgate.net

The observed effects on calcium spark frequency suggest a specific mechanism of action at the level of the RyR channel gate. The prevailing hypothesis is that azumolene stabilizes the closed state of the RyR channel. researchgate.netresearchgate.net By binding to the channel, azumolene is thought to increase the energy barrier for channel opening, thereby reducing the likelihood of spontaneous openings that trigger calcium sparks. researchgate.net This stabilization of the closed conformation effectively suppresses the opening rate of the RyR channels without altering their open time. nih.govresearchgate.net

Regulation of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a crucial mechanism for replenishing intracellular calcium stores after they have been depleted. It also plays a role in maintaining elevated intracellular calcium levels during sustained muscle activity. nih.govsemanticscholar.org

Research has revealed that azumolene can distinguish between different pathways that activate SOCE. ncats.ionih.gov Specifically, azumolene inhibits a component of SOCE that is coupled to the activation of RyR1. medkoo.comcaymanchem.comnih.gov For instance, in experimental settings, azumolene was shown to inhibit SOCE induced by caffeine (B1668208) and ryanodine, which directly activate RyR1. nih.govsemanticscholar.org Conversely, the component of SOCE induced by thapsigargin, a substance that depletes calcium stores independently of RyR1 activation, is not affected by azumolene. ncats.iomedkoo.comnih.gov This indicates that azumolene's inhibitory effect on SOCE is specifically linked to the conformational state of the RyR1 channel. researchgate.net

In myotubes, a 20 µM concentration of azumolene resulted in a significant 70% reduction in RyR1-coupled SOCE. caymanchem.com Furthermore, studies on muscle fibers with reduced calsequestrin-1 (a calcium-binding protein in the SR) showed that the resulting elevated SOCE activity could be suppressed by azumolene. nih.gov This supports the hypothesis that azumolene acts on the RyR1-coupled activation of SOCE. nih.gov

| SOCE Activator | SOCE Pathway | Effect of Azumolene |

| Caffeine/Ryanodine | RyR1-coupled | Inhibition nih.govsemanticscholar.org |

| Thapsigargin | RyR1-independent | No effect ncats.iomedkoo.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJRJPWBPXLNAJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Synthetic Considerations

Structural Analogy and Key Chemical Modifications Leading to Azumolene (B1235849)

Azumolene is a structural analog of dantrolene (B1669809), a well-established muscle relaxant. koreamed.orgnih.govresearchgate.net The development of azumolene was driven by the need to improve upon the physicochemical properties of dantrolene, specifically its poor water solubility. researchgate.netunesp.brwikipedia.org

The key chemical modification that distinguishes azumolene from dantrolene lies in the substitution of a para-bromophenyl group for the para-nitrophenyl (B135317) group present in dantrolene. koreamed.orgnih.govresearchgate.net This seemingly minor change has a profound impact on the molecule's polarity and, consequently, its solubility in aqueous solutions. Reports indicate that azumolene is approximately 30 times more water-soluble than dantrolene sodium. koreamed.orgunesp.branesth-pain-med.org This enhanced solubility is a significant advantage, particularly in emergency clinical situations where rapid administration is crucial. unesp.bromicsonline.org

Both molecules share a core hydantoin (B18101) structure linked to an aromatic moiety via a methylene (B1212753) amino bridge. koreamed.orgdrugbank.com Dantrolene's chemical formula is C₁₄H₁₀N₄O₅, while azumolene sodium salt is represented as C₁₃H₈BrN₄O₃ • Na. koreamed.orgcaymanchem.com The fundamental scaffold, which includes an imidazolidinedione ring, is crucial for their biological activity. koreamed.orgcaymanchem.com

Table 1: Structural Comparison of Dantrolene and Azumolene

| Feature | Dantrolene | Azumolene |

| Core Structure | Hydantoin derivative | Hydantoin derivative |

| Aromatic Substituent | p-nitrophenyl group | p-bromophenyl group |

| Key Difference | Nitro functional group | Bromo functional group |

| Solubility | Poorly soluble in water | ~30-fold more water-soluble |

Structure-Activity Relationship (SAR) Insights for N-Acylhydrazone Scaffold Derivatives

The N-acylhydrazone (NAH) moiety (-CO-NH-N=) is a versatile and privileged scaffold in medicinal chemistry, recognized for its straightforward synthesis and diverse pharmacological activities. nih.govresearchgate.netbenthamdirect.com This functional group is a cornerstone of numerous bioactive compounds, and understanding its structure-activity relationships (SAR) is crucial for the design of new therapeutic agents. nih.govnih.gov

The N-acylhydrazone scaffold serves as a critical building block for a variety of compounds with applications ranging from anticancer to anti-inflammatory agents. nih.govbenthamdirect.com The biological activity of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.

Key SAR insights for N-acylhydrazone derivatives include:

Electronic Effects: The presence of electron-withdrawing groups, such as nitro (-NO₂), chloro (-Cl), fluoro (-F), and bromo (-Br), on the aromatic ring is often associated with enhanced biological activity in certain contexts, like anticancer and DNA binding properties. mdpi.com Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) may result in moderate activity. mdpi.com

Substitution Patterns: The activity of N-acylhydrazone derivatives can be sensitive to the substitution pattern on the aromatic rings. For instance, in some series, disubstituted compounds have demonstrated greater activity than their monosubstituted counterparts. researchgate.net

Conformational Flexibility: The N-acylhydrazone linker allows for the existence of geometric isomers (E/Z) around the C=N double bond and conformational isomers due to rotation around the C(O)-N and N-N single bonds. mdpi.com This conformational flexibility can influence how the molecule interacts with its biological target.

The development of azumolene from dantrolene exemplifies a targeted modification within the N-acylhydrazone framework to improve pharmaceutical properties without compromising potency. koreamed.orgunesp.br The switch from a nitro to a bromo substituent highlights how subtle electronic and steric changes can lead to significant improvements in drug-like characteristics. koreamed.orgresearchgate.net

Advanced Synthetic Strategies and Derivative Design Concepts

The synthesis of azumolene and its derivatives builds upon established methods for creating N-acylhydrazones and heterocyclic compounds. The core synthetic strategy typically involves the condensation of a suitable hydrazine (B178648) derivative with an appropriate aldehyde or ketone.

The general synthetic approach for N-acylhydrazones is valued for its simplicity and efficiency. nih.govbenthamdirect.com For azumolene, this would conceptually involve the reaction between 1-amino-2,4-imidazolidinedione (a hydantoin derivative) and 5-(4-bromophenyl)-2-oxazolecarbaldehyde. The final sodium salt form is then achieved through reaction with a sodium base, such as sodium hydroxide. evitachem.com

Advanced synthetic strategies in this field focus on:

Combinatorial Chemistry and Library Synthesis: The straightforward nature of the N-acylhydrazone linkage lends itself well to the creation of large libraries of derivatives for high-throughput screening. By varying the aldehyde/ketone and acylhydrazine building blocks, a vast chemical space can be explored to identify compounds with optimized activity and properties.

Stereoselective Synthesis: For derivatives with chiral centers, controlling the stereochemistry is paramount as different stereoisomers can have vastly different biological activities and toxicities. Modern synthetic methods aim to control the absolute and relative stereochemistry of the products. adelaide.edu.au

Bioisosteric Replacement: The design of new derivatives often employs the principle of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The substitution of the nitro group in dantrolene with a bromine atom in azumolene is a classic example of this strategy. wikipedia.org

Molecular Hybridization: This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities. For instance, coupling the N-acylhydrazone moiety with other biologically active scaffolds like acridine (B1665455) has been explored to develop new classes of compounds. mdpi.com

The development of azumolene showcases a rational drug design approach, where a known bioactive scaffold was systematically modified to overcome a specific limitation (poor solubility) while retaining the desired pharmacological effect. researchgate.netunesp.br Future research in this area will likely continue to leverage advanced synthetic methodologies to create novel N-acylhydrazone derivatives with improved therapeutic profiles.

Mechanism of Action at the Molecular and Cellular Level

Regulation of Store-Operated Calcium Entry (SOCE)

Mechanistic Interplay with Cellular Signaling Cascades

Azumolene (B1235849) (sodium salt) primarily exerts its effects by modulating intracellular calcium (Ca²⁺) signaling, a fundamental process governing a multitude of cellular functions, most notably excitation-contraction coupling in muscle tissue. drugbank.com Its mechanism is intricately linked to the regulation of Ca²⁺ release from intracellular stores, specifically the sarcoplasmic reticulum (SR). ncats.ionih.gov

The core of Azumolene's action is the modulation of the ryanodine (B192298) receptor (RyR), an intracellular Ca²⁺ release channel critical for muscle function. nih.govmedchemexpress.com Research on permeabilized frog skeletal muscle fibers has elucidated that Azumolene suppresses the frequency of spontaneous localized Ca²⁺ release events known as "Ca²⁺ sparks" in a dose-dependent manner. nih.govresearchgate.net This suggests that Azumolene decreases the probability of the RyR channels opening to initiate these sparks. nih.gov However, the compound does not systematically alter the properties (such as amplitude or duration) of the sparks that do occur. nih.govresearchgate.net This indicates that Azumolene stabilizes the closed state of the RyR channel, thereby reducing the likelihood of Ca²⁺ release initiation, rather than altering the flow of ions through an already open channel. researchgate.net

Furthermore, Azumolene demonstrates a sophisticated interplay with the store-operated calcium entry (SOCE) pathway. nih.govdrugbank.com SOCE is a mechanism by which the depletion of Ca²⁺ from the SR triggers an influx of extracellular Ca²⁺ across the plasma membrane. Studies have shown that Azumolene specifically inhibits the component of SOCE that is coupled to the activation of the type 1 ryanodine receptor (RyR1). ncats.ionih.govdrugbank.com For instance, it inhibits SOCE when activated by RyR1 agonists like caffeine (B1668208) and ryanodine. nih.govdrugbank.com In contrast, the SOCE component induced by thapsigargin, which inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and depletes stores independently of RyR1 activation, is not affected by Azumolene. ncats.ionih.govdrugbank.com This selectivity highlights Azumolene's ability to distinguish between different cellular signaling pathways that lead to SOCE activation, specifically targeting the pathway directly linked to RyR1 function. nih.govdrugbank.comsemanticscholar.org

Investigations into the effects of Azumolene on caffeine-activated [³H]ryanodine binding have provided further mechanistic insights. In both normal and malignant hyperthermia susceptible (MHS) muscle SR, Azumolene was found to decrease the association constant for caffeine without significantly altering the maximal binding capacity. tandfonline.com This suggests that Azumolene may act by competing with the caffeine binding site(s) on the Ca²⁺ release channel complex, thereby reducing the channel's sensitivity to activating drugs. tandfonline.com

Table 1: Effect of Azumolene on Ca²⁺ Spark Frequency in Permeabilized Frog Skeletal Muscle Fibers

| Parameter | Value | Reference |

|---|---|---|

| Effective Concentration (EC₅₀) for Suppression | 0.25 µM | nih.govresearchgate.net |

| Hill Coefficient | 1.44 | nih.govresearchgate.net |

Broader Cellular and Subcellular Interaction Profiles

The interaction profile of Azumolene is primarily centered on the sarcoplasmic reticulum (SR) and the associated proteins that regulate calcium flux. nih.govtandfonline.com Its principal molecular target is the ryanodine receptor (RyR) Ca²⁺ release channel, with a well-documented inhibitory effect on the RyR1 isoform, which is predominant in skeletal muscle. drugbank.comnih.govdrugbank.com However, its activity is not strictly limited to RyR1. Studies have also demonstrated that Azumolene can inhibit the RyR3 isoform. mdpi.com Its interaction with the cardiac isoform, RyR2, appears to be conditional; while generally unresponsive, the RyR2 channel can acquire sensitivity to Azumolene-mediated inhibition under specific pathological conditions, such as hyperphosphorylation. mdpi.com

Beyond its direct modulation of RyR channels, research indicates that Azumolene also interacts with dihydropyridine (B1217469) receptors (DHPRs). nih.gov These receptors are voltage-gated calcium channels located in the transverse tubule membranes of skeletal muscle, which are physically linked to RyR1 to initiate excitation-contraction coupling. A study testing the ability of hydantoin (B18101) muscle relaxants to alter ligand binding found that Azumolene inhibited the binding of [³H]PN200-110, a DHPR ligand, to transverse tubule membranes. nih.gov This suggests a preferential interaction with DHPRs over a direct interaction with the ryanodine binding site on the RyR channel, as the same study showed only minor inhibition of [³H]ryanodine binding at high concentrations. nih.gov This finding implies that the skeletal muscle dihydropyridine receptor may be an important component in the mechanism of action of Azumolene. nih.gov

The effects of Azumolene have been characterized across various cellular and subcellular preparations, confirming its mechanism in different contexts. These include studies on permeabilized skeletal muscle fibers, cultured C2C12 myotubes, and non-muscle cells like Chinese Hamster Ovary (CHO) cells that have been stably transfected to express RyR1. nih.govmedchemexpress.comsemanticscholar.orgresearchgate.net In these diverse systems, Azumolene consistently demonstrates its ability to inhibit RyR1-dependent calcium release and the associated SOCE pathway, reinforcing the fundamental nature of its molecular interactions. semanticscholar.org

Table 2: Comparative Inhibitory Effects of Azumolene on Receptor Binding

| Target/Ligand | Interaction Details | Reference |

|---|---|---|

| Dihydropyridine Receptor ([³H]PN200-110 binding) | Inhibited binding with an IC₅₀ of approximately 20 µM. | nih.gov |

| Ryanodine Receptor ([³H]ryanodine binding) | Less than 25% inhibition at a concentration of 100 µM. | nih.gov |

Preclinical Research on Efficacy and Pharmacodynamics

In Vitro Studies on Skeletal Muscle Physiology

Laboratory-based studies have been crucial in elucidating the specific effects of azumolene (B1235849) on skeletal muscle function at the cellular and subcellular levels.

Azumolene has demonstrated a significant ability to inhibit muscle contractures induced by pharmacological agents in isolated muscle preparations. In studies using human skeletal muscle susceptible to malignant hyperthermia, a 10 µM concentration of azumolene was effective in both blocking and reversing contractures induced by caffeine (B1668208). nih.gov Similarly, research on isolated muscle from MH-susceptible pigs showed that azumolene (6 µmol/L) inhibited hypercontractility induced by 3% halothane (B1672932), 2 mmol/L caffeine, and 80 mmol/L potassium chloride. nih.gov Further investigations on mouse soleus muscle confirmed that pre-exposure to 10 µM azumolene significantly inhibited contractures induced by 8 mM caffeine, proving to be as effective as dantrolene (B1669809) in relaxing these contractures. nih.gov

The inhibitory effect of azumolene on muscle twitch is concentration-dependent. Studies have determined the half-maximal inhibitory concentration (IC50) in various animal models. In isolated mouse muscles, azumolene inhibited twitches with an IC50 of 2.8 µM in the extensor digitorum longus and 2.4 µM in the soleus muscle. nih.gov These values were comparable to those of dantrolene sodium. nih.gov In an in vivo setting, intravenous administration to guinea pigs resulted in a dose-dependent decrease in twitches of the gastrocnemius muscle, with a calculated IC50 of 1.2 mg/kg. nih.gov

| Animal Model | Muscle Type | IC50 Value |

|---|---|---|

| Mouse | Extensor Digitorum Longus | 2.8 ± 0.8 µM |

| Mouse | Soleus | 2.4 ± 0.6 µM |

| Guinea Pig | Gastrocnemius (in vivo) | 1.2 ± 0.1 mg/kg |

Research using cultured cell models has provided insights into azumolene's interaction with specific molecular targets. The ryanodine (B192298) receptor (RyR1), the calcium release channel of the skeletal muscle's sarcoplasmic reticulum, is a key target. nih.govnih.gov Studies have shown that azumolene inhibits a component of store-operated Ca2+ entry (SOCE) that is coupled to the activation of RyR1 by agents like caffeine and ryanodine. nih.gov This suggests that azumolene can distinguish between different cellular signaling mechanisms for SOCE in skeletal muscle. nih.gov

In Vivo Studies in Animal Models

To assess the therapeutic potential of azumolene in a systemic context, researchers have utilized animal models that replicate human disease states.

Porcine models are highly relevant for studying malignant hyperthermia, as some pig breeds are naturally susceptible to this condition. omia.org Azumolene has proven effective in reversing MH crises in these models. In one study, ten MH-susceptible swine were triggered into an MH episode with halothane, and azumolene successfully terminated all episodes. nih.govdocumentsdelivered.com Another prospective trial involved triggering a hypermetabolic crisis in MH-susceptible pigs using a combination of halothane and succinylcholine (B1214915). nih.gov The pigs developed characteristic signs, including respiratory acidosis, fever, cardiac arrhythmias, and muscle contracture. nih.gov Administration of azumolene resulted in the survival of the treated pigs, with an attenuation of these signs and recovery of normal muscle tone and heart rhythm. nih.gov These findings position azumolene as a viable potential substitute for dantrolene in the management of MH crises. nih.govresearchgate.net

| Parameter | During MH Crisis (Pre-Treatment) | After Azumolene Treatment |

|---|---|---|

| Arterial pH | 7.16 ± 0.02 | 7.30 ± 0.10 |

| Pco2 (mmHg) | 46.2 ± 9.1 | 36.3 ± 4.5 |

| HCO3 (mmol/L) | 22.5 ± 2.3 | 22.9 ± 2.3 |

| Body Temperature (°C) | 38.2 ± 1.1 | - |

| Clinical Signs | Cardiac arrhythmias, muscle contracture | Recovery of normal rhythm and muscle tone |

Attenuation of Hypermetabolic Crisis Manifestations in Animal Studies

Preclinical research has demonstrated the efficacy of azumolene in mitigating the signs of hypermetabolic crises, such as malignant hyperthermia (MH), in animal models. researchgate.netnih.gov In studies involving swine susceptible to MH, azumolene has been shown to effectively terminate episodes triggered by agents like halothane and succinylcholine. researchgate.netnih.gov

In one prospective laboratory trial, MH-susceptible pigs were administered a combination of inhaled halothane and an intravenous injection of succinylcholine to induce a hypermetabolic crisis. nih.gov The animals exhibited characteristic signs of MH, including respiratory acidosis, fever, cardiac arrhythmias, and muscle contracture. nih.gov The administration of azumolene successfully reversed these manifestations, leading to the survival of the treated animals. nih.gov Specifically, improvements were observed in blood gas parameters, with a normalization of pH and a decrease in the partial pressure of carbon dioxide (Pco2). nih.gov Additionally, normal muscle tone and cardiac rhythm were restored following treatment with azumolene. nih.gov

Another study with ten MH-susceptible swine triggered into an MH episode with halothane also found that azumolene was effective in terminating all of the crises. researchgate.net This research noted an inverse relationship between the dose of azumolene required and the time it took for the pig to show signs of MH. researchgate.net These findings in swine models underscore the potential of azumolene as a therapeutic agent for hypermetabolic crises. researchgate.netnih.gov

Physiological Parameters in MH-Susceptible Swine Before and After Azumolene Treatment

| Parameter | During MH Crisis (Before Azumolene) | After Azumolene Treatment |

|---|---|---|

| Arterial pH | 7.16 ± 0.02 | 7.30 ± 0.10 |

| Pco2 (mmHg) | 46.2 ± 9.1 | 36.3 ± 4.5 |

| HCO3 (mmol/L) | 22.5 ± 2.3 | 22.9 ± 2.3 |

| Body Temperature (°C) | 38.2 ± 1.1 | Return towards baseline (not specified) |

| Muscle Tone | Contracture | Normal |

| Cardiac Rhythm | Arrhythmias | Normal |

Data sourced from a study on the intravenous administration of azumolene to reverse malignant hyperthermia in swine. nih.gov

Comparative Efficacy Assessments with Dantrolene Sodium in Preclinical Settings

Azumolene has been compared to dantrolene sodium in several preclinical studies, which have generally found them to be equipotent. researchgate.netnih.govfrontiersin.org Dantrolene sodium is the established treatment for malignant hyperthermia, but its low water solubility presents clinical challenges. nih.gov Azumolene, an analogue of dantrolene, is noted for its significantly greater water solubility. researchgate.net

In vitro studies on mammalian and human skeletal muscles have shown that azumolene and dantrolene sodium have comparable inhibitory effects on muscle twitches and contractures. nih.gov For instance, the IC50 values for the inhibition of twitches in the extensor digitorum longus and soleus muscles of mice were not significantly different between azumolene and dantrolene sodium. nih.gov Furthermore, both compounds were equally effective in inhibiting and relaxing caffeine-induced contractures in mouse soleus muscle. nih.gov In studies with human skeletal muscle susceptible to malignant hyperthermia, azumolene was effective in blocking and reversing caffeine-induced contractures. nih.gov

In vivo studies in guinea pigs demonstrated that intravenous administration of azumolene and dantrolene sodium caused dose-dependent decreases in gastrocnemius muscle twitches, with similar IC50 values. nih.gov Research in MH-susceptible swine has also concluded that azumolene is similar in potency to dantrolene. researchgate.net In isolated MH-susceptible porcine muscle, azumolene was found to be equipotent with dantrolene in inhibiting hypercontractility induced by halothane, caffeine, and potassium chloride. frontiersin.org

Comparative IC50 Values of Azumolene and Dantrolene Sodium in Animal Models

| Animal Model | Muscle Type | Compound | IC50 |

|---|---|---|---|

| Mouse | Extensor Digitorum Longus | Azumolene | 2.8 ± 0.8 µM |

| Mouse | Extensor Digitorum Longus | Dantrolene Sodium | 1.6 ± 0.4 µM |

| Mouse | Soleus | Azumolene | 2.4 ± 0.6 µM |

| Mouse | Soleus | Dantrolene Sodium | 3.5 ± 1.2 µM |

| Guinea Pig | Gastrocnemius (in vivo) | Azumolene | 1.2 ± 0.1 mg/kg |

| Guinea Pig | Gastrocnemius (in vivo) | Dantrolene Sodium | 1.5 ± 0.2 mg/kg |

Data sourced from a study on the effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. nih.gov

Investigation of Effects on Lymphatic Contraction and Flow in Animal Models

There is a lack of available scientific literature and preclinical research data specifically investigating the effects of azumolene sodium salt on lymphatic contraction and flow in animal models.

Analytical Method Development and Validation for Research Applications

Spectrophotometric Quantification Methodologies

Spectrophotometric methods offer a rapid and cost-effective approach for the quantification of Azumolene (B1235849). These techniques are particularly advantageous for routine analysis due to their simplicity and efficiency. primescholars.com

Ultraviolet (UV) Spectrophotometry Development

An ultraviolet (UV) spectrophotometric method has been developed for the determination of Azumolene. The UV spectrum of an aqueous solution of Azumolene sodium salt exhibits a maximum absorption peak at 339 nm, which is utilized for its quantification. unesp.brsemanticscholar.org The method was validated by preparing a series of standard solutions at concentrations ranging from 7.0 to 12.0 μg/mL. primescholars.comunesp.br

Visible Spectrophotometry Applications

A visible spectrophotometric method has also been established for Azumolene quantification. This method involves a color-forming reaction where the addition of 0.1% chloranilic acid in acetonitrile (B52724) to an Azumolene solution produces a purple color. unesp.br This reaction is based on charge transfer and results in an absorption peak at 507 nm. unesp.bromicsonline.org The validation of this method was conducted using standard solutions in the concentration range of 8.0 to 13.0 μg/mL. primescholars.comsemanticscholar.org This ion-pairing reaction provides a simple and effective means for the determination of Azumolene in the visible region. semanticscholar.org

Chromatographic Separation and Quantification Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide a more selective and precise method for the analysis of Azumolene. While HPLC is more resource-intensive than spectrophotometry, it offers superior precision and the ability to identify interfering substances. primescholars.com

High-Performance Liquid Chromatography (HPLC) Development and Validation

A validated HPLC method has been developed for the accurate assessment of Azumolene content. primescholars.com The chromatographic separation is achieved in isocratic mode using a mobile phase composed of methanol (B129727) and water (75:25, v/v), with the pH adjusted to 3.0 with formic acid. primescholars.comsemanticscholar.org The analysis is performed at a flow rate of 1 mL/min with UV detection at 340 nm. omicsonline.org Under these conditions, Azumolene has a retention time of approximately 4.25 minutes. unesp.bromicsonline.org The method demonstrated good linearity over a concentration range of 5.0 to 15.0 μg/mL. primescholars.comsemanticscholar.org

HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mode | Isocratic |

| Mobile Phase | Methanol:Water (75:25, v/v, pH 3.0 with formic acid) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 20 μL |

| Retention Time | 4.25 min |

Ultra-Pressure Liquid Chromatography (UPLC) Applications in Bioanalysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering increased resolution, sensitivity, and speed of analysis compared to conventional HPLC. By utilizing sub-2-μm particle columns, UPLC systems can operate at higher pressures, leading to more efficient separations. This technology is particularly valuable in bioanalysis, where it can significantly reduce run times and improve sample throughput without compromising analytical sensitivity or resolution. nih.govresearchgate.net While specific UPLC applications for the bioanalysis of Azumolene are not extensively documented in the provided search results, the principles of UPLC suggest it would be a highly effective tool for quantifying Azumolene and its metabolites in biological matrices, offering enhanced performance over traditional HPLC methods.

Method Validation Parameters: Linearity, Accuracy, Precision, and Reliability

All developed analytical methods for Azumolene (sodium salt) have been validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. primescholars.com The validation process confirms that the methods are linear, accurate, precise, and reliable for the quantification of Azumolene. primescholars.comunesp.br

The linearity of the methods was established by calculating the regression coefficient from the analysis of standard solutions at different concentrations. primescholars.com For the HPLC method, the equation of the curve was y = 44299x + 137924 with a coefficient of determination (r²) of 0.9990, indicating a strong linear relationship. primescholars.com

Accuracy was determined by calculating the percentage recovery of a known amount of Azumolene added to a sample. The mean recovery for the HPLC method was found to be 98.14%, demonstrating the closeness of the measured value to the true value. primescholars.com

Precision was evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day), expressed as the Relative Standard Deviation (R.S.D.). For the HPLC method, the R.S.D. for repeatability was 0.08%, and the inter-day variability was 1.23%, indicating a high degree of precision. primescholars.com The limits of detection (LOD) and quantification (LOQ) for the HPLC method were determined to be 0.95 μg/mL and 2.89 μg/mL, respectively. primescholars.com

Validation Parameters for the HPLC Method

| Parameter | Result |

|---|---|

| Linearity Range | 5.0 - 15.0 μg/mL |

| Correlation Coefficient (r²) | 0.9990 |

| Accuracy (Mean Recovery) | 98.14% |

| Precision (Repeatability R.S.D.) | 0.08% |

| Precision (Inter-day R.S.D.) | 1.23% |

| Limit of Detection (LOD) | 0.95 μg/mL |

| Limit of Quantification (LOQ) | 2.89 μg/mL |

Characterization Techniques for Research Purity and Stability (e.g., Thermal, UV, IR Absorption)

The purity and stability of Azumolene sodium salt in a research setting are critical for obtaining reliable and reproducible results. To this end, several analytical techniques are employed for its characterization. These methods include thermal analysis, ultraviolet-visible (UV-Vis) spectrophotometry, and infrared (IR) absorption spectroscopy, which provide valuable information about the compound's thermal behavior, electronic transitions, and functional groups.

Thermal Analysis

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TG), are utilized to evaluate the thermal behavior of Azumolene sodium salt. These methods are crucial for understanding the compound's stability under varying temperature conditions.

In a study characterizing Azumolene sodium salt, simultaneous DSC and TG analyses were conducted in an oxygen atmosphere with a heating rate of 20°C/min. The resulting thermal curves provide a profile of the compound's decomposition and thermal events.

Table 1: Thermal Analysis Parameters for Azumolene Sodium Salt

| Parameter | Value |

| Atmosphere | Oxygen |

| Heating Rate | 20°C/min |

| Data sourced from Corrêa et al., 2013. |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a valuable tool for the quantitative analysis and characterization of Azumolene sodium salt. The UV spectrum of an aqueous solution of Azumolene sodium salt exhibits a distinct absorption peak, which can be used for its identification and quantification.

A study on the analytical development for Azumolene sodium salt reported a UV absorption maximum at 339 nm when dissolved in an aqueous solution. This characteristic absorption is utilized in spectrophotometric methods for determining the concentration of the compound. The extinction coefficient was determined to be 0.246 M⁻¹ at this wavelength.

Furthermore, a visible spectrophotometric method has been developed involving a color-forming reaction. When Azumolene sodium salt is treated with 0.1% chloranilic acid in acetonitrile, a purple-colored complex is formed, which shows an absorption peak in the visible region at 507 nm. This charge-transfer reaction provides an alternative method for its analysis.

Table 2: UV-Vis Spectrophotometric Data for Azumolene Sodium Salt

| Analysis Type | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions |

| UV Absorption | 339 nm | 0.246 M⁻¹ | Aqueous solution |

| Visible Absorption | 507 nm | Not Reported | After reaction with 0.1% chloranilic acid in acetonitrile |

| Data sourced from Corrêa et al., 2013. |

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the Azumolene sodium salt molecule, providing a unique "fingerprint" for the compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

The comparison of the IR spectrum of an Azumolene sodium salt sample with that of a reference standard is a key method for confirming its identity. While the specific absorption bands for Azumolene sodium salt are not detailed in the provided search results, it is noted that IR spectroscopy can be used to distinguish it from structurally similar compounds like dantrolene (B1669809) sodium.

Emerging Research Areas and Future Directions

Computational Chemistry and Molecular Docking Studies of Azumolene (B1235849) and Analogues

While specific computational docking studies exclusively focused on azumolene are not yet widely published, the field has made significant strides in understanding the interaction of its parent compound, dantrolene (B1669809), with its primary target, the ryanodine (B192298) receptor (RyR1). These advancements provide a robust framework for future in silico analysis of azumolene.

Recent breakthroughs using cryo-electron microscopy (cryo-EM) have successfully elucidated the binding site of dantrolene on the RyR1 channel. biorxiv.orgbiorxiv.orgnih.gov These structural studies reveal that dantrolene binds to the V-shaped P1 domain located at the corners of the cytoplasmic assembly of RyR1. biorxiv.org The interaction is stabilized by specific molecular contacts, including π-π stacking with a tryptophan residue (W882) and additional interactions with other residues like W996 and R1000. biorxiv.orgbiorxiv.org

This high-resolution structural data is invaluable for computational chemists. It allows for the creation of precise molecular models to perform docking simulations with azumolene and other newly designed analogues. Molecular docking can predict the binding affinity and orientation of these molecules within the RyR1 binding pocket. By comparing the predicted interactions of azumolene with those of dantrolene, researchers can gain insights into the structural basis for azumolene's equipotent activity. nih.gov

Furthermore, these computational models can be used as a screening tool to design and evaluate novel analogues with potentially improved properties, such as enhanced binding affinity, greater isoform selectivity, or a different metabolic profile. The validation of these models through functional studies, such as calcium imaging or [3H]ryanodine binding assays with mutated receptors, is a critical step in this drug discovery pipeline. biorxiv.org

Table 1: Key Residues in Dantrolene Binding Site on RyR1

| Residue | Interaction Type | Role in Binding | Reference |

|---|---|---|---|

| W882 | π-π stacking | Essential for binding; major interaction | biorxiv.orgbiorxiv.org |

| W996 | Hydrophobic | Secondary interaction, contributes to affinity | biorxiv.org |

Application of Omics Technologies in Mechanistic Elucidation and Drug Discovery

"Omics" technologies, which allow for the large-scale study of biological molecules, offer powerful tools to explore the broader physiological effects of azumolene and identify new biomarkers or therapeutic targets.

Proteomics: This technology analyzes the entire protein complement of a cell or tissue. For azumolene, proteomics could be used to investigate how the drug alters the protein landscape of skeletal muscle. For instance, studies on dantrolene have shown it can prevent the sepsis-induced activation of the ubiquitin-proteasome pathway in skeletal muscle, thereby reducing muscle protein degradation. nih.gov A similar discovery-based proteomics approach could be applied to muscle tissue from azumolene-treated subjects to identify novel protein pathways modulated by the drug, offering deeper mechanistic insights beyond its direct effect on RyR1. mdpi.com

Metabolomics and Transcriptomics: These approaches study the complete set of metabolites and gene transcripts, respectively. A systems biology study utilizing these technologies on rats treated with dantrolene aimed to identify preclinical biomarkers of its known side effect, hepatotoxicity. hilarispublisher.com Such studies can reveal how azumolene affects metabolic pathways and gene expression in the liver and other tissues. nih.govnih.govresearchgate.net Identifying specific metabolic or transcriptomic signatures associated with azumolene treatment could lead to the development of biomarkers to monitor efficacy and safety, as well as uncover unexpected off-target effects that could be exploited for new therapeutic indications.

By integrating data from proteomics, metabolomics, and transcriptomics, researchers can build a comprehensive picture of azumolene's mechanism of action and its impact on cellular physiology, paving the way for more informed drug development and repurposing efforts.

Chemical Biology Approaches to Dissect Azumolene's Interactions

Chemical biology provides specialized tools to probe the direct interactions of a small molecule like azumolene within its native biological environment. A key technique in this area is photoaffinity labeling, which has been instrumental in identifying the molecular target of dantrolene and, by extension, azumolene.

Researchers synthesized a photoactivatable analogue of dantrolene, called [3H]azidodantrolene. nih.govacs.org This chemical probe is designed to bind to its target protein in the same way as the parent drug. nih.gov Upon exposure to UV light, the azido (B1232118) group becomes highly reactive and forms a permanent covalent bond with the nearest amino acid residues of the binding protein. Because the probe is radiolabeled with tritium (B154650) ([3H]), the target protein can be identified and isolated.

Using this approach, scientists definitively identified the skeletal muscle ryanodine receptor (RyR1) as a direct molecular target of the drug. nih.govacs.org Further experiments using this probe helped to narrow down the binding site to the N-terminal region of the RyR1 protein, specifically within the first 1400 amino acids. drugbank.com Subsequent studies using synthetic peptides that mimic parts of the RyR1 sequence pinpointed the binding domain to a sequence corresponding to amino acids 590-609. drugbank.com

These chemical biology studies provided the foundational evidence for the direct interaction between the dantrolene/azumolene class of drugs and the RyR1 channel, corroborating functional data and paving the way for the high-resolution structural studies mentioned previously. nih.govdrugbank.com Future applications could involve designing new azumolene-based probes with non-radioactive tags for easier detection or probes designed to capture weaker, transient interactions with other potential binding partners in the cell.

Exploration of Novel Therapeutic Targets beyond Malignant Hyperthermia

The mechanism of azumolene and dantrolene—stabilizing calcium release from intracellular stores—has significant implications for a variety of pathological conditions beyond malignant hyperthermia. Consequently, a major area of ongoing research is the repurposing of these compounds for new therapeutic applications.

Spasticity: Dantrolene is clinically approved for treating muscle spasticity resulting from upper motor neuron disorders such as spinal cord injury, stroke, multiple sclerosis, and cerebral palsy. webmd.comclevelandclinic.orgmedlineplus.govmedscape.commedcentral.com It acts directly on the skeletal muscle to reduce stiffness and spasms. medcentral.com

Cardiac Conditions: Dysregulated calcium handling is a hallmark of several cardiac diseases. Azumolene has been shown to have an anti-fibrillatory effect by stabilizing the cardiac ryanodine receptor (RyR2), leading to reduced diastolic calcium leak. nih.gov Studies show it can improve systolic calcium release synchrony and myocardial contractility following ischemic events. nih.gov Furthermore, long-term dantrolene treatment has been investigated for its potential to suppress ventricular arrhythmias, reduce cardiac fibrosis, and improve heart function in chronic ischemic heart disease. biorxiv.org

Neurodegenerative Diseases: Disrupted calcium homeostasis is increasingly recognized as a key factor in the pathogenesis of neurodegenerative disorders. nih.gov Preclinical studies have shown that dantrolene exhibits neuroprotective effects in various animal models of Alzheimer's disease by normalizing intracellular calcium levels. nih.govmdpi.comalzheimersweekly.com Research is also exploring novel delivery methods, such as intranasal administration, to improve the drug's access to the central nervous system and maximize its therapeutic potential for Alzheimer's while minimizing peripheral side effects. nih.gov Its potential benefits are also being considered for other conditions like stroke and Huntington's disease. alzheimersweekly.comnih.gov

Table 2: Potential Therapeutic Applications of Azumolene/Dantrolene

| Therapeutic Area | Condition | Rationale | Key Findings | Reference |

|---|---|---|---|---|

| Neurology | Muscle Spasticity (Stroke, MS, etc.) | Reduces muscle hypertonicity by acting directly on skeletal muscle. | Clinically approved and effective in reducing spasticity. | webmd.commedlineplus.govmedscape.com |

| Alzheimer's Disease | Stabilizes neuronal calcium dysregulation, a key pathological feature. | Neuroprotective effects and improved cognition in animal models. | nih.govalzheimersweekly.comnih.gov | |

| Stroke | Limits excitotoxicity and provides neuroprotection. | Reduced spasticity and improved motor function post-stroke. | nih.govtandfonline.com | |

| Cardiology | Cardiac Arrhythmias | Stabilizes RyR2, reducing aberrant diastolic calcium leak. | Anti-fibrillatory effects and improved calcium dynamics. | nih.govbiorxiv.org |

Q & A

Q. How to address discrepancies in azumolene’s reported efficacy between rodent and human muscle models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.